Cochalic acid

Overview

Description

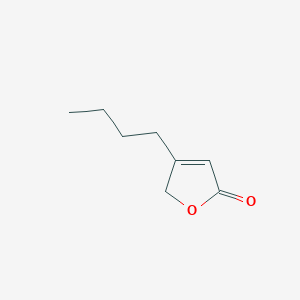

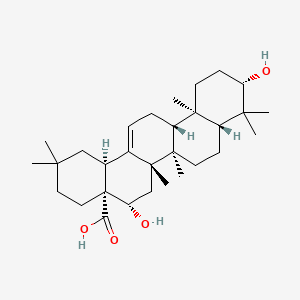

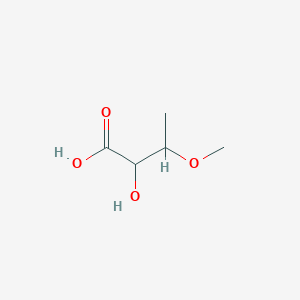

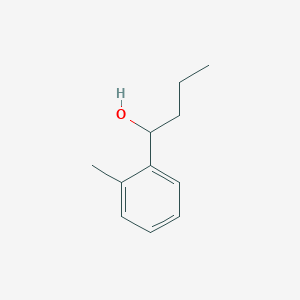

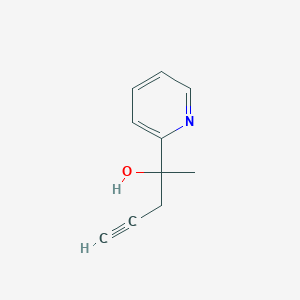

Cochalic acid is a pentacyclic triterpenoid that is oleanane which has been substituted by hydroxy groups at the 3β and 16β positions, dehydrogenated to introduce a double bond at the 12-13 position, and in which the methyl substituent at position 17 has undergone oxidation to give the corresponding carboxylic acid . It is found in the cactus Myrtillocactus cochal .

Molecular Structure Analysis

Cochalic acid is a pentacyclic triterpenoid. It has hydroxy groups at the 3β and 16β positions, a double bond at the 12-13 position, and a carboxylic acid group at position 17 .Physical And Chemical Properties Analysis

Cochalic acid is a solid compound with a molecular formula of C30H48O4 . Further physical and chemical properties are not well-documented in the literature .Scientific Research Applications

Nanotechnology Applications

Co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology, incorporating compounds like cochalic acid, has seen significant advancements. Approved by the US FDA, this technology is utilized in drug delivery, diagnostics, and various clinical and basic science research applications. These include areas like cardiovascular disease, cancer, vaccine development, and tissue engineering. The article by Lü et al. (2009) highlights recent successes in applying PLGA-based nanotechnologies, focusing on mechanisms, diagnosis, and treatment effects of PLGA preparations and devices (Lü et al., 2009).

Agricultural Applications

Research by Nielsen et al. (2010) explored the isolation and characterization of plant constituents for insect resistance, focusing on the insect-resistant crucifer Barbarea vulgaris. They identified compounds including 3-O-cellobiosyl-cochalic acid, which have implications for understanding insect-host plant interactions, breeding resistant plant varieties, and developing natural insecticides for sustainable agriculture and food production (Nielsen et al., 2010).

Medical and Biomedical Research

Research in the medical field includes the study of corosolic acid (a derivative of cochalic acid) and its effects on postchallenge plasma glucose levels. Fukushima et al. (2006) conducted a study showing that corosolic acid has a lowering effect on postchallenge plasma glucose levels in humans, providing insights into its potential therapeutic applications in diabetes management (Fukushima et al., 2006).

Environmental Science

In environmental science, the study of ocean acidification, a result of increased CO2 levels in the ocean, is significant. Cornwall and Hurd (2016) discussed the challenges in experimental design in ocean acidification research and provided guidelines for conducting laboratory experiments that accurately detect biological responses to acidification (Cornwall & Hurd, 2016).

Biofuel Research

The use of acid and enzyme hydrolysis to convert pretreated lignocellulosic materials into glucose for ethanol production is another area of research. El-Zawawy et al. (2011) investigated the production of glucose from agricultural residues like rice straw and banana plant waste, exploring their potential for ethanol production, a sustainable biofuel (El-Zawawy et al., 2011).

properties

IUPAC Name |

(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOPWPOFWMYZJZ-FMMUPTMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250086 | |

| Record name | (3β,16β)-3,16-Dihydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

545-88-0 | |

| Record name | (3β,16β)-3,16-Dihydroxyolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,16β)-3,16-Dihydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

silane](/img/structure/B3053494.png)

![2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride](/img/structure/B3053501.png)